molecular formula C8H8Cl2O3S2 B068964 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride CAS No. 175202-28-5

3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride

Cat. No.: B068964
CAS No.: 175202-28-5
M. Wt: 287.2 g/mol
InChI Key: IECIGDCEDBXRTI-UHFFFAOYSA-N
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Description

3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride is an organochlorine compound with the molecular formula C8H8Cl2O3S2. This compound is known for its unique structural features, which include a thiophene ring substituted with chloro, isopropylsulfonyl, and carbonyl chloride groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride typically involves the chlorination of 4-(Isopropylsulfonyl)thiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfone or sulfoxide derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride involves its interaction with specific molecular targets. The chloro and carbonyl chloride groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride
  • 3-Chloro-4-(Ethylsulfonyl)Thiophene-2-Carbonyl Chloride
  • 3-Chloro-4-(Propylsulfonyl)Thiophene-2-Carbonyl Chloride

Uniqueness

3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

3-chloro-4-propan-2-ylsulfonylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECIGDCEDBXRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381083
Record name 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID00381083
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Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-28-5
Record name 3-Chloro-4-[(1-methylethyl)sulfonyl]-2-thiophenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carbonyl chloride
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